3-Bromo-4-fluoroaniline hydrochloride
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Overview
Description
3-Bromo-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C6H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively, and it forms a hydrochloride salt. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-4-fluoroaniline hydrochloride is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the pharmaceutical it is used to produce.
Mode of Action
The mode of action of this compound is largely dependent on the specific pharmaceutical it is used to synthesize. As an intermediate, it interacts with other compounds during the synthesis process to form the final pharmaceutical product . The exact nature of these interactions and the resulting changes would depend on the specific synthesis process and the other compounds involved.
Biochemical Pathways
The biochemical pathways affected by this compound would be determined by the specific pharmaceutical it is used to synthesize. As an intermediate, it is involved in the synthesis process, which can involve various biochemical pathways . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoroaniline hydrochloride can be synthesized through several methods. One common method involves the halogenation of aniline derivatives. For instance, starting with 4-fluoroaniline, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-4-fluoroaniline. This intermediate can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically includes the use of automated reactors to control temperature, pressure, and the addition of reagents to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-4-fluoroaniline hydrochloride has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloroaniline: Similar structure but with chlorine instead of fluorine.
3-Bromo-4-iodoaniline: Similar structure but with iodine instead of fluorine.
3-Chloro-4-fluoroaniline: Similar structure but with chlorine instead of bromine.
Uniqueness
3-Bromo-4-fluoroaniline hydrochloride is unique due to the specific combination of bromine and fluorine substituents, which impart distinct electronic properties to the molecule. This makes it particularly useful in certain chemical syntheses and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-bromo-4-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEAEYNIWJNVNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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